2-(But-3-yn-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This compound features a cyclopentane ring substituted with a butynyl group and a hydroxyl group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with but-3-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the carbonyl group of cyclopentanone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-yl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a halide.
Major Products
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
2-(But-3-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-(But-3-yn-1-yl)cyclopentan-1-ol largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane . The molecular targets and pathways involved are specific to the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Butyn-1-ol: Similar in structure but lacks the cyclopentane ring.
Cyclopentanol: Similar in structure but lacks the butynyl group.
Cyclopentanone: Similar in structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness
2-(But-3-yn-1-yl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a butynyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H14O |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-but-3-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h1,8-10H,3-7H2 |
InChI Key |
VGUXOZZEECNVLE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.